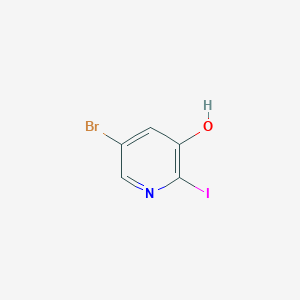

5-Bromo-2-iodopyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-iodopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrINO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKCQFLONIEXBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626821 | |

| Record name | 5-Bromo-2-iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188057-49-0 | |

| Record name | 5-Bromo-2-iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-iodopyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Concepts: The Strategic Value of 5-Bromo-2-iodopyridin-3-ol

An In-depth Technical Guide to 5-Bromo-2-iodopyridin-3-ol: Properties, Synthesis, and Reactivity for Advanced Chemical Synthesis

Abstract: this compound is a trifunctional heterocyclic compound of significant interest to researchers in drug discovery and materials science. Its unique electronic and steric properties, derived from the orthogonal reactivity of its iodo, bromo, and hydroxyl moieties, establish it as a premier building block for constructing complex molecular architectures. This guide provides a comprehensive technical overview, detailing the compound's physicochemical properties, validated synthesis protocols, and strategic application in chemoselective cross-coupling reactions. The narrative is grounded in established chemical principles, offering field-proven insights for professionals engaged in advanced organic synthesis.

In the landscape of heterocyclic chemistry, substituted pyridines are foundational scaffolds, prevalent in over twenty classes of pharmaceuticals.[1][2] The synthetic utility of a pyridine building block is defined by the nature and placement of its functional groups. This compound is a strategically designed intermediate that offers a solution to the complex challenge of site-selective functionalization.

The key to its utility lies in the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions.[3] The carbon-iodine bond at the C2 position is significantly more susceptible to oxidative addition to a Pd(0) center than the more robust carbon-bromine bond at C5. This reactivity gradient allows for a sequential and controlled approach to molecular elaboration: an initial, milder coupling reaction targets the iodo group, followed by a second, more forcing reaction at the bromo position. The hydroxyl group at C3 further expands synthetic possibilities, acting as a nucleophile, a directing group, or a site for introducing a protecting group to modulate solubility and reactivity. This inherent orthogonality makes it an invaluable tool for creating diverse chemical libraries from a single, versatile precursor.

Physicochemical & Spectroscopic Profile

A precise understanding of a compound's physical and spectroscopic properties is a prerequisite for its effective use in the laboratory. The data below has been consolidated from various chemical suppliers and databases.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 188057-49-0 | [4][5][6] |

| Molecular Formula | C₅H₃BrINO | [4][5] |

| Molecular Weight | 299.89 g/mol | [4][5] |

| Appearance | Solid (Form may vary: powder, crystalline) | [7] |

| Melting Point | 202-203 °C | [4] |

| Boiling Point | 325.1 ± 37.0 °C (Predicted) | [4] |

| Density | 2.512 ± 0.06 g/cm³ (Predicted) | [4] |

| InChI Key | TYKCQFLONIEXBQ-UHFFFAOYSA-N | [4][5][6] |

| SMILES | Oc1cc(Br)cnc1I | [5] |

Note: Physical properties such as melting point and appearance can vary slightly based on purity and crystalline form.

Validated Synthesis Protocol

The most direct and widely cited method for preparing this compound involves the electrophilic iodination of a readily available precursor, 5-bromopyridin-3-ol. A similar strategy, the iodination of 5-bromo-2-hydroxypyridine with N-iodosuccinimide (NIS), has been reported to proceed in high yield (87%).[8]

Diagram: Synthetic Workflow```dot

Caption: Sequential cross-coupling strategy exploiting differential halogen reactivity.

Site-Selective Coupling at C2 (Iodo Position)

The C-I bond is the more reactive handle for palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. [3][9][10]This allows for the selective introduction of an aryl, heteroaryl, alkynyl, or amino group at the 2-position while leaving the 5-bromo position intact.

-

Authoritative Grounding: For a successful Suzuki-Miyaura coupling, a catalyst system such as Pd(PPh₃)₄ or PdCl₂(dppf) with a mild base (e.g., K₂CO₃, Cs₂CO₃) in a solvent like dioxane/water is typically sufficient. [10][11]Reaction temperatures are generally kept moderate (e.g., 80-100 °C) to ensure high selectivity for the C-I bond.

Secondary Coupling at C5 (Bromo Position)

After functionalizing the C2 position, the C-Br bond becomes the target for a second cross-coupling reaction. This step typically requires more forcing conditions to achieve oxidative addition.

-

Authoritative Grounding: For C-Br bond amination (Buchwald-Hartwig), more electron-rich and sterically hindered phosphine ligands like XPhos or SPhos are often necessary, paired with a strong base such as NaOt-Bu or K₃PO₄ and higher temperatures. [12][13][14]This requirement for a more active catalyst system is the cornerstone of the orthogonal "one-pot" or sequential strategy.

Manipulation of the C3-Hydroxyl Group

The hydroxyl group can be leveraged in several ways:

-

Protection: It can be protected as a methyl or benzyl ether prior to coupling to prevent potential interference with organometallic reagents or to modify solubility.

-

Direct Functionalization: It can be alkylated (Williamson ether synthesis) or acylated to introduce additional diversity.

-

Unmodified: In many cases, the free hydroxyl can remain, as it is often compatible with standard cross-coupling conditions, particularly Suzuki reactions.

Applications in Medicinal and Materials Chemistry

The ability to precisely construct complex, multi-substituted pyridine cores makes this compound a high-value intermediate in several fields.

-

Drug Discovery: Pyridine and piperidine cores are ubiquitous in pharmaceuticals. [1][2]This building block provides a rapid route to novel kinase inhibitors, GPCR modulators, and other therapeutic agents where precise positioning of substituents is critical for activity and selectivity. [15][16]* Organic Electronics: The pyridine ring is an electron-deficient aromatic system. By using sequential cross-coupling reactions, it can be incorporated into conjugated systems to create novel materials for organic light-emitting diodes (OLEDs) and other electronic devices. [17]The controlled synthesis allows for fine-tuning of the electronic properties of the final material.

References

- PubChem. (n.d.). 5-Bromo-3-iodopyridin-2-ol.

- Organic Syntheses. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- ResearchGate. (2025). Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.

- Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- PubChem. (n.d.). 2-Bromo-5-iodopyridine.

- ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.

- Wikipedia. (n.d.). Suzuki reaction.

- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.

- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- PubChem. (n.d.). 5-Bromo-3-chloropyridin-2-ol.

- International Journal of Scientific and Innovative Research. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.

- MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- PubMed. (2006). Synthesis of some substituted pyrazinopyridoindoles and 3D QSAR studies along with related compounds...as antihistamines (H1).

- Semantic Scholar. (2016). Recent applications of pyrazole and its substituted analogs.

- PubMed. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- ResearchGate. (2025). (PDF) Applications substituted 2-aminothiophenes in drug design.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. This compound AldrichCPR 188057-49-0 [sigmaaldrich.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 5-Bromo-3-iodo-pyridin-2-ol | CymitQuimica [cymitquimica.com]

- 8. Page loading... [guidechem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. ijssst.info [ijssst.info]

- 16. Synthesis of some substituted pyrazinopyridoindoles and 3D QSAR studies along with related compounds: piperazines, piperidines, pyrazinoisoquinolines, and diphenhydramine, and its semi-rigid analogs as antihistamines (H1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ossila.com [ossila.com]

5-Bromo-2-iodopyridin-3-ol CAS number 188057-49-0

An In-depth Technical Guide to 5-Bromo-2-iodopyridin-3-ol (CAS: 188057-49-0)

For Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary & Compound Profile

This compound is a strategically designed heterocyclic building block of significant interest in medicinal chemistry and synthetic organic chemistry. Its utility is rooted in the differential reactivity of its two halogen substituents, which enables selective and sequential functionalization of the pyridine core. This guide provides a senior application scientist's perspective on the synthesis, reactivity, and strategic application of this versatile intermediate, focusing on the underlying chemical principles that drive its utility in the development of complex molecules.

The compound exists as a solid at room temperature and, like many hydroxypyridines, can exhibit tautomerism, existing in equilibrium with its corresponding pyridinone form. However, it is formally named and registered under the pyridin-3-ol structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 188057-49-0 | [1] |

| Molecular Formula | C₅H₃BrINO | |

| Molecular Weight | 299.89 g/mol | |

| Physical Form | Solid | |

| IUPAC Name | This compound | N/A |

| SMILES | Oc1cc(Br)cnc1I | |

| InChI Key | TYKCQFLONIEXBQ-UHFFFAOYSA-N |

Section 2: Proposed Synthesis Pathway

While this compound is commercially available, a survey of current literature does not reveal a direct, published synthesis protocol. However, leveraging established principles of pyridine chemistry, a plausible and efficient synthetic route can be proposed. This demonstrates the predictive power of mechanistic understanding in synthetic design.

The most logical disconnection approach begins with a readily available precursor, 5-Bromo-3-hydroxypyridine . The key transformation is the regioselective iodination at the C-2 position. The pyridine nitrogen atom deactivates the ring towards electrophilic aromatic substitution but directs incoming electrophiles to the C-3 and C-5 positions. Conversely, the hydroxyl group at C-3 is a powerful activating, ortho-, para-director. In this case, the C-2, C-4, and C-6 positions are activated by the hydroxyl group. The C-2 position is sterically accessible and electronically activated by both the hydroxyl group (ortho) and the ring nitrogen, making it a prime target for halogenation. A mild electrophilic iodinating agent is required to achieve this transformation efficiently. A one-pot iodination of hydroxypyridines using reagents like N-iodosuccinimide (NIS) has been shown to be effective.[2]

Caption: Proposed synthetic route to this compound.

Exemplary Protocol: Synthesis of this compound

This protocol is a proposed methodology based on analogous transformations and should be optimized for safety and yield.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-Bromo-3-hydroxypyridine (1.0 equiv.).

-

Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material completely.

-

Reagent Addition: Under a positive pressure of nitrogen, add N-iodosuccinimide (NIS) (1.1-1.2 equiv.) portion-wise to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to a gentle reflux (approx. 82 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

-

Workup: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any remaining iodine), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the final product.

Section 3: Strategic Application in Cross-Coupling Chemistry

The primary value of this compound lies in its capacity for selective, sequential cross-coupling reactions. This utility is governed by a fundamental principle of organometallic chemistry.

Pillar 1: The Principle of Differential Halogen Reactivity

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the first and often rate-determining step is the oxidative addition of the organohalide to the Pd(0) catalyst. The rate of this step is inversely related to the carbon-halogen bond strength (C-I < C-Br < C-Cl).[3] Consequently, the C-I bond at the 2-position of the pyridine ring is significantly more reactive than the C-Br bond at the 5-position. This reactivity differential allows chemists to perform a cross-coupling reaction selectively at the C-2 position while leaving the C-5 bromine atom untouched for a subsequent, different transformation.

Pillar 2: Selective Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating carbon-carbon bonds. By reacting this compound with an arylboronic acid under appropriate conditions, one can selectively form a biaryl linkage at the C-2 position.

Caption: General workflow for selective Suzuki-Miyaura coupling.

Exemplary Protocol: Selective Suzuki Coupling at the C-2 Position

-

Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).[4][5]

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), via syringe.

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 4-16 hours, monitoring for the consumption of the starting material by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford the 5-bromo-2-aryl-pyridin-3-ol product.

Pillar 3: Selective Buchwald-Hartwig Amination (C-N Bond Formation)

For the synthesis of arylamines, which are prevalent in pharmaceuticals, the Buchwald-Hartwig amination offers a powerful method for C-N bond formation. The same principle of differential reactivity applies, allowing for selective amination at the C-2 iodo position.

Pillar 4: The Power of Sequential Functionalization

The true synthetic power of this compound is realized in sequential reactions. After the initial selective coupling at the C-2 position, the product retains the C-5 bromine atom, which can participate in a second, distinct cross-coupling reaction. This enables the convergent and efficient assembly of complex, polysubstituted pyridine scaffolds from a single starting material.

Caption: A sequential Suzuki/Buchwald-Hartwig reaction strategy.

Section 4: Analytical Characterization

Confirmation of the structure and purity of this compound and its derivatives is achieved through standard analytical techniques.

-

¹H NMR: The proton spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the protons at the C-4 and C-6 positions. The proton at C-6, being adjacent to the nitrogen, would likely appear further downfield. A broad singlet corresponding to the hydroxyl proton would also be present.

-

¹³C NMR: The carbon spectrum would show five distinct signals for the pyridine ring carbons. The carbon bearing the iodine (C-2) would likely appear at a characteristically high field (low ppm) compared to the other halogenated carbon.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio). The molecular ion peak [M]⁺ would be observed at m/z 299 and 301.

Section 5: Safety & Handling

As with any active chemical reagent, proper handling of this compound is essential. The compound is classified as harmful and an irritant.

Table 2: GHS Hazard & Precautionary Information

| Category | Code(s) | Description | Reference(s) |

| Pictogram | GHS07 | Exclamation Mark | |

| Signal Word | Warning | ||

| Hazard Statements | H302 | Harmful if swallowed. | |

| H315 | Causes skin irritation. | N/A | |

| H319 | Causes serious eye irritation. | N/A | |

| H335 | May cause respiratory irritation. | N/A | |

| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 | Avoid breathing dust. Wear protective gear. If swallowed, call a poison center. If on skin, wash with water. If in eyes, rinse cautiously. | N/A |

Handling Recommendations:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

Section 6: Conclusion

This compound is more than just an intermediate; it is a sophisticated tool for molecular construction. Its value is derived from the predictable and exploitable difference in reactivity between its carbon-iodine and carbon-bromine bonds. This feature allows researchers to execute selective and sequential cross-coupling reactions, providing a powerful and convergent pathway to complex, highly substituted pyridine derivatives that are of high interest in pharmaceutical and materials science research. Understanding the principles behind its reactivity is key to unlocking its full potential in the laboratory.

Section 7: References

-

Royal Society of Chemistry. (2002). 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. Chemical Communications. Retrieved from [Link]

-

Mongin, F., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559–2568. Retrieved from [Link]

-

RuixiBio. (n.d.). This compound. Retrieved from [Link]

-

Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology, 17(46). Retrieved from [Link]

-

Maloney, K. M., et al. (2010). One-Pot Iodination of Hydroxypyridines. The Journal of Organic Chemistry, 75(20), 6999–7002. Retrieved from [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Molecules, 22(2), 206. Retrieved from [Link]

-

Gallou, F., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. RSC Sustainability, 1(9), 2411-2416. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 5-Bromo-2-iodopyridin-3-ol

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 5-Bromo-2-iodopyridin-3-ol, a halogenated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. This document delves into the nuanced aspects of its synthesis, structural characterization, and chemical reactivity, offering field-proven insights to facilitate its use as a versatile building block in medicinal chemistry.

Introduction: The Strategic Value of Polysubstituted Pyridines

Substituted pyridine scaffolds are integral components of numerous bioactive molecules, including a wide array of pharmaceuticals.[1] The precise introduction of multiple, diverse functional groups onto the pyridine ring is a central challenge and opportunity in the design of novel therapeutic agents. Halogenated pyridines, in particular, serve as exceptionally versatile intermediates, enabling a broad range of subsequent chemical transformations, most notably through palladium-catalyzed cross-coupling reactions.[2]

This compound (CAS No. 188057-49-0) is a strategically designed building block that offers multiple points for chemical diversification.[3] The presence of a hydroxyl group, a bromine atom, and an iodine atom on the pyridine core provides a rich platform for the synthesis of complex molecular architectures. The differential reactivity of the carbon-iodine and carbon-bromine bonds, in particular, allows for selective and sequential functionalization, a highly desirable feature in the construction of compound libraries for drug discovery.[4] This guide will elucidate the key aspects of this valuable molecule, from its synthesis to its potential role in the development of novel therapeutics, such as kinase inhibitors.[5]

Synthesis of this compound: A Multi-step Approach

A robust and scalable synthesis of this compound can be achieved through a three-step sequence starting from readily available 2-aminopyridine. This pathway involves an initial bromination, followed by iodination, and finally, a diazotization reaction to install the hydroxyl group.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromopyridine

-

Rationale: This initial step introduces the bromine atom at the 5-position of the pyridine ring. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this transformation. The reaction is typically carried out in a suitable solvent at a controlled temperature to minimize the formation of di-brominated byproducts.[6]

-

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminopyridine in a suitable solvent such as acetone.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of N-Bromosuccinimide (NBS) in the same solvent to the cooled 2-aminopyridine solution over a period of 1-2 hours, while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-Amino-5-bromopyridine as a solid.

-

Step 2: Synthesis of 2-Amino-5-bromo-3-iodopyridine

-

Rationale: This step introduces the iodine atom at the 3-position. A mixture of potassium iodate (KIO₃) and potassium iodide (KI) in an acidic medium generates in situ the iodinating species. The reaction conditions are optimized to achieve regioselective iodination.[6]

-

Protocol:

-

To a solution of 2-Amino-5-bromopyridine in dilute sulfuric acid, add potassium iodate (KIO₃) portion-wise with stirring.

-

Heat the mixture to approximately 80-90 °C.

-

Slowly add a solution of potassium iodide (KI) in water to the heated reaction mixture.

-

Maintain the reaction at 80-90 °C for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

The crude 2-Amino-5-bromo-3-iodopyridine can be purified by recrystallization.

-

Step 3: Synthesis of this compound via Diazotization

-

Rationale: The final step involves the conversion of the amino group to a hydroxyl group via a diazotization reaction, a classic transformation for aromatic amines.[7][8] The amine is treated with a source of nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is subsequently hydrolyzed to the corresponding phenol (in this case, a pyridinol).

-

Protocol:

-

Carefully add 2-Amino-5-bromo-3-iodopyridine to concentrated sulfuric acid at a low temperature (0-5 °C) with vigorous stirring.

-

Once dissolved, add sodium nitrite (NaNO₂) portion-wise, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at a slightly elevated temperature (e.g., room temperature) for several hours to ensure complete formation of the diazonium salt.

-

Carefully pour the reaction mixture onto crushed ice to hydrolyze the diazonium salt.

-

Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Purify the crude this compound by recrystallization or column chromatography to obtain the final product.

-

Structural Elucidation

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at the 4-position and the proton at the 6-position will likely appear as distinct singlets or narrow doublets due to the absence of adjacent protons. The chemical shifts will be influenced by the electronic effects of the three substituents.

-

¹³C NMR: The carbon NMR spectrum is expected to display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts can be estimated based on additive models for substituted pyridines.[9] The carbon bearing the iodine (C2) is expected to be significantly downfield, while the carbon attached to the hydroxyl group (C3) will also be deshielded. The carbons bonded to bromine (C5) and the remaining ring carbons (C4, C6) will have characteristic chemical shifts.

3.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit the following key absorption bands:

-

A broad O-H stretching vibration in the region of 3200-3600 cm⁻¹, characteristic of a hydroxyl group.

-

C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

-

C-O stretching vibration around 1200-1300 cm⁻¹.

-

C-Br and C-I stretching vibrations at lower frequencies, typically below 800 cm⁻¹.

3.3. Mass Spectrometry (MS) (Predicted)

The mass spectrum, under electron impact (EI) ionization, is expected to show a prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (299.89 g/mol ).[3] Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2). The fragmentation pattern would likely involve the loss of the halogen atoms and other characteristic fragments of the pyridine ring.[10]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.[3][11][12]

| Property | Value |

| CAS Number | 188057-49-0 |

| Molecular Formula | C₅H₃BrINO |

| Molecular Weight | 299.89 g/mol |

| Appearance | Solid |

| Melting Point | 202-203 °C |

| Boiling Point | 325.1 ± 37.0 °C at 760 mmHg |

| Density | 2.512 ± 0.06 g/cm³ |

| Flash Point | 150.4 ± 26.5 °C |

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound lies in the differential reactivity of its functional groups, particularly the two halogen atoms, in cross-coupling reactions.

5.1. Selective Cross-Coupling Reactions

The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond. This difference in reactivity allows for selective functionalization at the 2-position (iodo) under milder reaction conditions, leaving the bromo group at the 5-position intact for subsequent transformations.[2][4] This sequential cross-coupling strategy is a powerful tool for the synthesis of highly substituted pyridines.

Caption: Differential reactivity of this compound in cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can be performed selectively at the 2-position.

-

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes will preferentially occur at the iodo-substituted carbon.

-

Buchwald-Hartwig Amination: The introduction of nitrogen nucleophiles can also be directed to the 2-position under appropriate catalytic conditions.

Following the initial coupling at the 2-position, the less reactive bromo group at the 5-position can be functionalized using more forcing reaction conditions, such as higher temperatures or more active catalyst systems.

Applications in Drug Discovery

The pyridin-3-ol scaffold is a privileged structure in medicinal chemistry, appearing in a number of compounds with diverse biological activities.[5] Of particular note is the role of substituted pyridines as inhibitors of various protein kinases, which are critical targets in oncology and immunology.[1][13][14]

This compound represents a valuable starting point for the synthesis of novel kinase inhibitors. The ability to introduce different substituents at the 2- and 5-positions allows for the systematic exploration of the structure-activity relationship (SAR) around the pyridin-3-ol core. For instance, the 2-position can be functionalized with aryl or heteroaryl groups to interact with the hinge region of a kinase, while the 5-position can be modified to project into solvent-exposed regions or to fine-tune the physicochemical properties of the molecule.

Conclusion

This compound is a highly functionalized and synthetically versatile building block with significant potential in drug discovery and development. Its strategic arrangement of a hydroxyl group and two different halogen atoms on a pyridine core allows for controlled and sequential chemical modifications. This in-depth technical guide has provided a comprehensive overview of its synthesis, predicted structural characteristics, and chemical reactivity, with a focus on its application in the construction of complex molecular architectures for medicinal chemistry. As the demand for novel and diverse chemical matter continues to grow, the utility of such well-designed intermediates will undoubtedly play a crucial role in the advancement of therapeutic research.

References

- MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 16(4), 3245-3263.

- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

- PubMed. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(17), 5604-5608.

- Royal Society of Chemistry. (n.d.). Supporting information.

- Wikipedia. (n.d.). Sandmeyer reaction.

- L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.

- PubMed. (2007). Synthesis and identification of[2][15][16]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. Journal of Medicinal Chemistry, 50(23), 5723-5735.

- PubMed. (2015). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry, 96, 415-423.

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

- Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

- PubMed Central. (2017). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Molecules, 22(10), 1675.

- PubMed Central. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3147-3176.

- PubMed Central. (2023, February 28). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of the Egyptian National Cancer Institute, 35(1), 8.

- Royal Society of Chemistry. (n.d.). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 859-864.

- PubChem. (n.d.). 5-Bromo-3-iodopyridin-2-ol.

- PubMed Central. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2764-2782.

- PubMed. (2007). General and mild preparation of 2-aminopyridines. Organic Letters, 9(10), 1859-1862.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- PubChem. (n.d.). 5-Bromo-2-iodopyridine-3,4,6-d3.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ResearchGate. (n.d.). FT-IR spectrum of 5-bromo-10-oxa-3-thiatricyclo[5.2.1.0 1,5 ].

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- PubChemLite. (n.d.). 2-bromo-5-iodopyridin-3-ol (C5H3BrINO).

- ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.

- ResearchGate. (2015, March 12). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?.

Sources

- 1. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijssst.info [ijssst.info]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. portal.tpu.ru [portal.tpu.ru]

- 12. echemi.com [echemi.com]

- 13. rsc.org [rsc.org]

- 14. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Analysis of 5-Bromo-2-iodopyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectral characteristics of 5-Bromo-2-iodopyridin-3-ol (CAS No. 188057-49-0), a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of published, comprehensive spectral data for this specific compound, this guide will synthesize information from closely related analogues, theoretical principles, and established spectroscopic methodologies to offer a robust predictive framework for its characterization.

Molecular Structure and Spectroscopic Overview

This compound possesses a pyridine ring substituted with a bromine atom, an iodine atom, and a hydroxyl group. The relative positions of these substituents create a unique electronic environment that will be reflected in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The molecular formula is C₅H₃BrINO, and its molecular weight is approximately 299.89 g/mol .[1][2]

It is crucial to recognize the potential for tautomerism in this molecule, specifically between the pyridin-3-ol form and its corresponding pyridinone tautomer. However, for the purpose of this guide, we will focus on the pyridin-3-ol structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms in the pyridine ring.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the halogen and hydroxyl substituents.

While direct spectral data for this compound is scarce, data for the closely related isomer, 5-Bromo-3-iodo-pyridin-2-ol, provides valuable insight. For this analogue, the reported ¹H NMR spectrum (600 MHz, DMSO-d₆) shows signals at δ 12.2 (broad singlet, 1H, OH), δ 8.20 (doublet, J=2.4Hz, 1H), and δ 7.73 (doublet, J=2.4Hz, 1H).[3]

Based on this, we can predict the following for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-4 | 7.0 - 7.5 | Doublet | 2-3 | This proton is ortho to the hydroxyl group and meta to the bromine atom. The hydroxyl group's electron-donating effect will shield this proton relative to the other ring proton. |

| H-6 | 7.8 - 8.2 | Doublet | 2-3 | This proton is ortho to the bromine atom and para to the hydroxyl group. The strong electron-withdrawing effect of the bromine atom will deshield this proton, shifting it downfield. |

| OH | 9.0 - 11.0 | Broad Singlet | N/A | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. It is expected to be a broad signal due to hydrogen bonding. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts will be significantly influenced by the directly attached electronegative halogens and the hydroxyl group.

Again, referencing the data for 5-Bromo-3-iodo-pyridin-2-ol, which shows a signal at δ 179 for the carbon bearing the hydroxyl group (in its pyridinone tautomer), we can predict the chemical shifts for the carbons in this compound.[3]

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 90 - 100 | This carbon is directly attached to the highly electronegative iodine atom, which will cause a significant upfield shift due to the heavy atom effect, despite iodine's electronegativity. |

| C-3 | 150 - 155 | This carbon is attached to the hydroxyl group, which will cause a significant downfield shift. |

| C-4 | 120 - 125 | This carbon is adjacent to the hydroxyl group and will be influenced by its electron-donating resonance effect. |

| C-5 | 110 - 115 | This carbon is directly attached to the bromine atom, which will cause a downfield shift. |

| C-6 | 145 - 150 | This carbon is adjacent to the nitrogen atom and will be deshielded. |

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Instrumentation:

-

A high-field NMR spectrometer (400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for compounds with hydroxyl groups to observe the OH proton.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of approximately -2 to 16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and perform phase and baseline corrections.

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data with a line broadening of 1-2 Hz.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=C, C=N, and C-X (X = Br, I) bonds.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| O-H stretch | 3200 - 3600 | Broad, Strong | The broadness is due to intermolecular hydrogen bonding of the hydroxyl group. |

| C-H stretch (aromatic) | 3000 - 3100 | Weak to Medium | Characteristic of C-H bonds on an aromatic ring. |

| C=C and C=N stretches | 1400 - 1600 | Medium to Strong | These are characteristic stretching vibrations of the pyridine ring. |

| C-O stretch | 1200 - 1300 | Strong | The stretching vibration of the carbon-oxygen single bond of the hydroxyl group. |

| C-Br stretch | 500 - 600 | Medium | The carbon-bromine bond vibration appears in the fingerprint region. |

| C-I stretch | 480 - 550 | Medium | The carbon-iodine bond vibration also appears in the fingerprint region and may overlap with the C-Br stretch. |

Experimental Protocol for IR Data Acquisition

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

-

Perform an ATR correction on the resulting spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum

The mass spectrum of this compound will be characterized by a distinct isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic at ¹²⁷I).

-

Molecular Ion (M⁺): The most critical information will be the molecular ion peak. We expect to see a pair of peaks corresponding to [C₅H₃⁷⁹BrINO]⁺ and [C₅H₃⁸¹BrINO]⁺ at m/z values of approximately 298.84 and 300.84, respectively, with nearly equal intensity.[1][2]

-

Fragmentation: Common fragmentation pathways for halogenated pyridines involve the loss of the halogen atoms. We can predict the following significant fragments:

-

[M-I]⁺: Loss of the iodine atom would result in a fragment at m/z around 172 and 174.

-

[M-Br]⁺: Loss of the bromine atom would result in a fragment at m/z around 220.

-

[M-H]⁻: In negative ion mode, a peak corresponding to the deprotonated molecule would be observed at m/z 297.84.[4]

-

Experimental Protocol for MS Data Acquisition

Instrumentation:

-

A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).

Data Interpretation Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.

Caption: A logical workflow for the spectroscopic identification of this compound.

Conclusion

References

- Guidechem. How to Synthesize 5-BROMO-3-IODO-PYRIDIN-2-OL? - FAQ.

- Sigma-Aldrich. This compound AldrichCPR.

- ECHEMI.

- PubChem. 5-Bromo-3-iodopyridin-2-ol.

- PubChemLite. 2-bromo-5-iodopyridin-3-ol (C5H3BrINO).

Sources

Foreword: Understanding the Core Physicochemical Landscape of a Key Synthetic Intermediate

An In-Depth Technical Guide to the Solubility and Stability of 5-Bromo-2-iodopyridin-3-ol

In the realm of drug discovery and synthetic chemistry, the utility of a building block is defined not only by its reactive potential but also by its fundamental physicochemical properties. This compound, a halogen-rich heterocyclic compound, presents itself as a valuable intermediate for constructing complex molecular architectures.[1][2] Its journey from the stock bottle to a final product is governed by two critical parameters: solubility and stability. An intimate understanding of how this molecule behaves in various chemical environments is paramount for researchers in medicinal chemistry and process development.

This guide moves beyond a simple recitation of data. It is designed to provide a deep, mechanistic understanding of the factors governing the solubility and stability of this compound. We will explore not just what its properties are, but why they manifest as they do, and how to robustly and reliably measure them. The protocols herein are grounded in internationally recognized standards, such as those from the International Council for Harmonisation (ICH), ensuring that the data generated is not only accurate but also universally comparable and suitable for regulatory consideration.[3][4]

Molecular Profile and Physicochemical Characteristics

Before delving into experimental protocols, we must first appreciate the molecular characteristics of this compound that dictate its behavior.

Chemical Structure and Tautomerism:

The compound exists in equilibrium between its pyridin-3-ol form and its pyridin-2(1H)-one tautomer.[5][6] This tautomerism is critical as it influences hydrogen bonding capability, polarity, and ultimately, solubility and crystal packing. The pyridinone form possesses an amide-like character, which can significantly impact its interaction with protic solvents.

The presence of a hydroxyl group (-OH), a weakly basic pyridine nitrogen, and two different halogen atoms (Bromine and Iodine) creates a molecule with distinct regions of varying polarity and reactivity. The iodine atom, in particular, can be a leaving group in nucleophilic substitution reactions, and the C-I bond can be susceptible to photolytic cleavage.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 202-203 °C | [7][9] |

| Boiling Point | 325.1 ± 37.0 °C (Predicted) | [7][9] |

| Density | 2.512 ± 0.06 g/cm³ (Predicted) | [7][9] |

| pKa | 3.90 ± 0.10 (Predicted) | [9][10] |

| Form | Off-White to Pale Yellow Solid | [9][10] |

| Storage Temp. | -20°C Recommended | [9][10] |

Solubility Profile: A Guide to Solvent Selection and Analysis

Solubility is a cornerstone property that impacts reaction kinetics, purification strategies, and, in a pharmaceutical context, bioavailability.[11][12] For this compound, its semi-polar nature suggests a nuanced solubility profile.

Theoretical Considerations and Qualitative Assessment

The molecule's structure suggests limited solubility in non-polar solvents due to the polar hydroxyl group and pyridine nitrogen. Conversely, its significant halogenation and aromatic core limit its miscibility with water. Qualitative assessments indicate it is slightly soluble in methanol and chloroform.[9][10] This profile is typical for multifunctional heterocyclic compounds, necessitating careful solvent screening for any given application.

Table 2: Predicted and Observed Qualitative Solubility

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Very Low | Poor H-bonding acceptance/donation relative to water-water interactions. |

| Methanol | Slightly Soluble[9] | Can engage in H-bonding with the hydroxyl group and pyridine nitrogen. | |

| Ethanol | Slightly Soluble | Similar to methanol, but reduced polarity may slightly decrease solubility. | |

| Polar Aprotic | DMSO | Soluble | High polarity and ability to disrupt crystal lattice forces. |

| DMF | Soluble | Strong dipole moment effectively solvates the polar functional groups. | |

| Acetonitrile | Sparingly Soluble | Lower polarity than DMSO/DMF, less effective at solvation. | |

| Non-Polar | Hexanes | Insoluble | Mismatch in polarity; cannot overcome crystal lattice energy. |

| Toluene | Very Low | Aromatic stacking is possible, but insufficient to overcome polar group effects. | |

| Chlorinated | Chloroform | Slightly Soluble[9] | Moderate polarity allows for some interaction. |

| Dichloromethane | Sparingly Soluble | Similar to chloroform. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility, providing the most accurate and reproducible data for pre-formulation and process development.[13][14]

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a controlled temperature (e.g., 25 °C or 37 °C) and pH.

Workflow Diagram: Equilibrium Solubility Determination

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Materials and Reagents:

-

This compound (verified purity >98%)

-

Selected solvents (HPLC grade)

-

Buffer solutions (e.g., pH 1.2, 4.5, 6.8 as per WHO/ICH guidelines for biopharmaceutical classification)[15]

-

Calibrated analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF, pre-tested for non-binding)

-

Validated HPLC/UPLC system with a UV detector

Step-by-Step Methodology:

-

Preparation: Prepare the required aqueous buffer solutions and adjust the pH at the target experimental temperature (e.g., 37 ± 1 °C).[15]

-

Addition of Compound: Add an excess amount of solid this compound to a series of vials containing a known volume of each test solvent. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[14]

-

Equilibration: Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the system to equilibrate for a sufficient period (typically 24 to 72 hours). The time to reach equilibrium should be determined empirically by sampling at intermediate time points (e.g., 24, 48, 72 h) to ensure the concentration has plateaued.

-

Sample Separation: After equilibration, remove the vials and allow them to stand briefly. Visually confirm the presence of excess solid. Centrifuge the vials at high speed to pellet the undissolved material.

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any fine particulates.

-

Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase or analytical solvent to fall within the calibrated range of the analytical method. Analyze the sample concentration using a validated stability-indicating HPLC-UV method. Perform each experiment in triplicate.[13]

Stability Profile: Ensuring Chemical Integrity

Stability testing is a critical component of drug development and chemical management, providing evidence on how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[3][16] For this compound, its halogenated structure suggests potential sensitivity, particularly to light.[17]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and establish the intrinsic stability of the molecule.[14] This is foundational for developing stability-indicating analytical methods. The conditions outlined below are based on ICH Q1A guidelines.[4][18]

Workflow Diagram: Forced Degradation Study

Caption: Workflow for a comprehensive forced degradation study.

Experimental Protocol: Forced Degradation Studies

Objective: To identify the degradation pathways and primary degradation products of this compound under various stress conditions.

Methodology: For each condition, a solution of the compound (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile/water) is prepared. A control sample (stored at -20°C in the dark) is analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation.

-

Acid Hydrolysis: Treat the compound solution with 0.1 M HCl. Heat at 60-80 °C for a designated period (e.g., 2, 8, 24 hours). Cool, neutralize with an equivalent amount of NaOH, and dilute for analysis.[14] The rationale is to simulate acidic conditions that could be encountered in formulation or gastric passage.

-

Base Hydrolysis: Treat the compound solution with 0.1 M NaOH. Heat at 60-80 °C for a designated period. Cool, neutralize with an equivalent amount of HCl, and dilute for analysis.[14] This assesses susceptibility to degradation in alkaline environments.

-

Oxidative Degradation: Treat the compound solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Monitor over time (e.g., 8, 24, 48 hours). This tests for vulnerability to common oxidative processes.

-

Thermal Stress: Expose the solid compound to dry heat (e.g., 80 °C) for an extended period (e.g., 48 hours).[14] Dissolve the stressed solid and analyze. This evaluates the thermal stability of the solid form.

-

Photostability: Expose both the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[4] A dark control sample wrapped in aluminum foil must be tested in parallel. Given the known light sensitivity of related iodo- and bromo-pyridines, this is a critical test.[17][19][20]

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure used to quantify the decrease in the amount of the active substance due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[21][22]

Protocol: RP-HPLC Method for Purity and Stability Assessment

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or multi-wavelength UV detector.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size). The C18 column is chosen for its versatility in retaining moderately polar to non-polar compounds.

-

Mobile Phase: A gradient elution is recommended to resolve the parent compound from potential degradants of varying polarities.

-

Solvent A: 0.1% Formic Acid in Water. (Provides good peak shape for the basic pyridine nitrogen).

-

Solvent B: Acetonitrile or Methanol.

-

-

Gradient Program (Illustrative):

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: Hold at 90% B

-

18-20 min: 90% to 10% B

-

20-25 min: Re-equilibrate at 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Monitor at a wavelength of maximum absorbance (determined by UV scan) and at a secondary, lower-energy wavelength to aid in peak identification.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The key is to demonstrate that the peaks for known degradation products are well-resolved from the parent compound peak.

Summary and Best Practices

The successful application of this compound in research and development hinges on a solid understanding of its solubility and stability.

-

For Solubility: Always perform experimental verification. The shake-flask method is the definitive standard. For synthetic applications, solvents like DMF and DMSO are likely good starting points, but for purification, a less polar solvent system where the compound is slightly soluble (e.g., involving chloroform or ethyl acetate) might be necessary for crystallization.

-

For Stability: The compound should be considered potentially light-sensitive and stored accordingly—in amber vials, protected from light, and at recommended low temperatures (-20°C).[9][17] Forced degradation studies are not merely a regulatory hurdle; they are an essential tool for understanding potential liabilities in a molecule's chemical structure and for developing robust analytical methods to ensure its quality over time.

By applying the principles and protocols in this guide, researchers can de-risk their projects, optimize reaction and purification conditions, and ensure the integrity of their results when working with this versatile chemical intermediate.

References

- European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.

- LSC Group®. (n.d.). ICH Stability Guidelines.

- CymitQuimica. (n.d.). 5-Bromo-3-iodo-pyridin-2-ol.

- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.

- Slideshare. (2012). Ich guidelines for stability studies 1.

- AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.

- ECHEMI. (n.d.). Buy this compound from Chongqing Chemdad.

- PubChem. (n.d.). 5-Bromo-3-iodopyridin-2-ol.

- BenchChem. (2025). Technical Guide: Solubility and Stability Testing of Investigational Compound C13H11Cl3N4OS.

- ChemicalBook. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- Guidechem. (n.d.). How to Synthesize 5-BROMO-3-IODO-PYRIDIN-2-OL?.

- World Health Organization (WHO). (n.d.). Annex 4.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Ainfo Inc. (n.d.). This compound.

- ChemicalBook. (2025). 5-Bromo-2-iodopyridine.

- ChemicalBook. (n.d.). This compound | 188057-49-0.

- PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.

- ResearchGate. (n.d.). Analytical determinations of haloperidol and its combinations in pharmaceutical dosage forms and biological matrices.

- MDPI. (n.d.). Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis.

- PubChem. (n.d.). 5-Bromo-2'-deoxyuridine.

Sources

- 1. Page loading... [guidechem.com]

- 2. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. 5-Bromo-3-iodo-pyridin-2-ol | CymitQuimica [cymitquimica.com]

- 6. 5-Bromo-3-iodopyridin-2-ol | C5H3BrINO | CID 12027787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. This compound AldrichCPR 188057-49-0 [sigmaaldrich.com]

- 9. This compound | 188057-49-0 [m.chemicalbook.com]

- 10. This compound | 188057-49-0 [amp.chemicalbook.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. rheolution.com [rheolution.com]

- 13. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. who.int [who.int]

- 16. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]

- 17. labsolu.ca [labsolu.ca]

- 18. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 19. 5-Bromo-2-iodopyridine | 223463-13-6 [chemicalbook.com]

- 20. 5-Bromo-2'-deoxyuridine | C9H11BrN2O5 | CID 6035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

A Technical Guide to the Multi-Step Synthesis of 5-Bromo-2-iodopyridin-3-ol from 2-Amino-5-bromopyridine

Abstract: This document provides an in-depth technical guide for the synthesis of 5-Bromo-2-iodopyridin-3-ol, a valuable substituted pyridine intermediate in pharmaceutical research and drug development. Starting from the commercially available 2-amino-5-bromopyridine, this guide details a robust, multi-step synthetic pathway. Each step is presented with a detailed experimental protocol, mechanistic insights, and a discussion of the critical process parameters that ensure success. The causality behind experimental choices is explained to provide a framework for troubleshooting and adaptation. This guide is intended for researchers, medicinal chemists, and process development scientists.

Strategic Overview & Retrosynthetic Analysis

The synthesis of this compound from 2-amino-5-bromopyridine is not a direct transformation but a strategic sequence of reactions designed to install the required functional groups with high regioselectivity. The target molecule is a highly functionalized pyridine ring, which is a common scaffold in medicinal chemistry. The chosen synthetic route proceeds through four distinct chemical transformations:

-

Diazotization & Iodination: The initial step involves the conversion of the 2-amino group into a diazonium salt, which is subsequently displaced by iodide in a Sandmeyer-type reaction to yield 5-bromo-2-iodopyridine.

-

Regioselective Nitration: An electrophilic aromatic substitution is performed to introduce a nitro group at the C3 position, yielding 5-bromo-2-iodo-3-nitropyridine.

-

Nitro Group Reduction: The nitro group is then selectively reduced to an amine, affording 5-bromo-2-iodopyridin-3-amine.

-

Diazotization & Hydrolysis: In the final step, the newly introduced 3-amino group is diazotized and hydrolyzed to furnish the target this compound.

This sequence is logical as it systematically builds the desired functionality, leveraging well-established and scalable reaction classes.

An In-Depth Technical Guide to the Reactivity of 5-Bromo-2-iodopyridin-3-ol in Organic Synthesis

Abstract

This technical guide provides a comprehensive analysis of the synthetic utility and reactivity of 5-bromo-2-iodopyridin-3-ol, a versatile heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into the nuanced reactivity of this dihalogenated pyridinol, with a particular focus on its behavior in palladium-catalyzed cross-coupling reactions and directed metalation. By elucidating the principles of regioselectivity and the influence of its unique substitution pattern, this guide offers field-proven insights and detailed experimental protocols to empower the strategic design of complex molecular architectures.

Introduction: The Strategic Value of this compound

Polysubstituted pyridine scaffolds are integral components of numerous pharmaceuticals and agrochemicals, owing to their ability to engage in critical biological interactions. This compound has emerged as a particularly valuable intermediate due to its trifecta of functional handles: a hydroxyl group and two distinct halogen atoms. This arrangement allows for a programmed, stepwise functionalization, providing a powerful platform for generating molecular diversity.

The core utility of this reagent lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, a cornerstone of modern cross-coupling chemistry. The significantly weaker C-I bond allows for selective reaction at the C-2 position, leaving the more robust C-Br bond at the C-5 position available for subsequent transformations. The hydroxyl group at the C-3 position further modulates the electronic properties of the pyridine ring and can serve as a directing group in metalation reactions, offering an additional layer of synthetic control.

A crucial aspect of this compound's chemistry is its existence in a tautomeric equilibrium with 5-bromo-3-iodopyridin-2(1H)-one. The position of this equilibrium is influenced by the solvent, with the hydroxypyridine form generally favored in the gas phase and nonpolar solvents, while the pyridone tautomer can be more stable in polar solvents.[1][2][3][4][5] This tautomerism can influence the molecule's reactivity and should be a key consideration in reaction design.

Synthesis of the Core Scaffold

Two primary routes have been reported for the synthesis of the tautomer, 5-bromo-3-iodo-pyridin-2-ol.

Method 1: Diazotization of 2-Amino-5-bromo-3-iodopyridine

This two-step process begins with the iodination of 2-amino-5-bromopyridine, followed by diazotization to introduce the hydroxyl group.[6]

-

Step 1: Iodination. 2-amino-5-bromopyridine is treated with iodine and an acid hydrate in a mixture of acetic acid and water.

-

Step 2: Diazotization. The resulting 2-amino-5-bromo-3-iodopyridine is then treated with sodium nitrite in concentrated sulfuric acid to yield the desired product.

Method 2: Direct Iodination of 5-Bromo-2-hydroxypyridine

A more direct approach involves the iodination of 5-bromo-2-hydroxypyridine using N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile.[6] This method offers a more streamlined synthesis with good yields.

Regioselective Cross-Coupling Reactions: A Hierarchical Approach

The differential reactivity of the C-I and C-Br bonds is the cornerstone of this compound's utility in sequential cross-coupling strategies. The general order of reactivity in palladium-catalyzed cross-coupling reactions is I > Br >> Cl, a principle that dictates the regioselectivity of these transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the case of this compound, the reaction with an organoboron reagent will selectively occur at the more labile C-2 iodo position.

Conceptual Reaction Scheme:

Caption: Suzuki-Miyaura coupling at the C-2 position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | 85-95 | [7] (Analogous System) |

| Vinylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 90 | 80-90 | [7] (Analogous System) |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a degassed solution of this compound (1.0 equiv) in a suitable solvent (e.g., dioxane/water), add the boronic acid or ester (1.1-1.5 equiv) and a base (e.g., K₂CO₃, 2.0-3.0 equiv).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at the desired temperature until starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful means to install alkynyl groups, which are valuable handles for further transformations in medicinal chemistry. Similar to the Suzuki coupling, this reaction proceeds with high regioselectivity at the C-2 position.

Conceptual Reaction Scheme:

Sources

- 1. researchgate.net [researchgate.net]

- 2. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. mdpi.com [mdpi.com]

The Strategic Utility of 5-Bromo-2-iodopyridin-3-ol in Modern Medicinal Chemistry: A Technical Guide

Abstract

The pyridinol scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2] The strategic introduction of multiple, differentially reactive halogen atoms onto this privileged structure unlocks vast potential for the synthesis of complex molecular architectures and the rapid exploration of chemical space. This guide introduces 5-Bromo-2-iodopyridin-3-ol, a versatile building block poised for significant impact in drug discovery. We will explore its synthetic accessibility, delineate its potential in diversity-oriented synthesis through regioselective cross-coupling reactions, and propose its application in the development of targeted therapies, particularly in the realm of kinase inhibitors. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing both strategic insights and actionable experimental protocols.

Introduction: The Power of the Polysubstituted Pyridinol Scaffold

Pyridinone and its tautomeric pyridinol form are privileged structures in medicinal chemistry, capable of acting as hydrogen bond donors and acceptors, and serving as bioisosteres for various aromatic and heterocyclic rings.[1][2] This versatility has led to their incorporation into a wide array of therapeutics, including agents for cancer, infectious diseases, and cardiovascular conditions.[1][2] The pharmacological profile of pyridinol-containing molecules is heavily influenced by the nature and position of their substituents.[1][2]

The subject of this guide, this compound, presents a particularly compelling case for medicinal chemists. The presence of three distinct functional handles—a hydroxyl group, a bromine atom, and an iodine atom—on the pyridine core offers a platform for sequential and regioselective chemical modifications. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its synthetic utility, allowing for a stepwise functionalization strategy that is invaluable in the construction of complex drug candidates.[3]

Synthesis of this compound: A Proposed Approach

Proposed Synthetic Protocol:

A potential synthesis could involve the direct iodination of 5-bromopyridin-3-ol using N-iodosuccinimide (NIS) in an appropriate solvent like acetonitrile. This method is known for its mild conditions and good yields in the iodination of electron-rich aromatic systems.

| Step | Procedure | Reagents & Conditions | Rationale |

| 1 | To a solution of 5-bromopyridin-3-ol (1.0 eq) in acetonitrile (10 volumes) is added N-iodosuccinimide (1.1 eq). | 5-bromopyridin-3-ol, N-iodosuccinimide (NIS), Acetonitrile | Acetonitrile is a common solvent for halogenations. NIS is a mild and effective iodinating agent. |